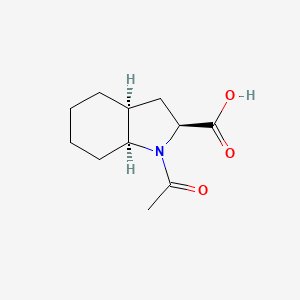

(2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

(2S,3aS,7aS)-1-acetyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h8-10H,2-6H2,1H3,(H,14,15)/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIKFDMILLVWHA-GUBZILKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2CCCCC2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111836-22-7 | |

| Record name | 1-Acetyloctahydro-1H-indole-2-carboxylic acid, (2S,3aS,7aS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111836227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-ACETYLOCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID, (2S,3AS,7AS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51ANB778KK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction of 1-(1-Cyclohexen-1-yl)-pyrrolidine with 3-Halo-L-Serine

The foundational approach involves reacting 1-(1-cyclohexen-1-yl)-pyrrolidine (II) with 3-halo-L-serine (III) in a nonionic polar solvent such as dimethylformamide (DMF) at 10–40°C. The molar ratio of (II) to (III) is optimized to 1:1–1.2, with solvent quantities at 3–4 times the combined mass of reactants. This step forms the intermediate 3-(2-oxo cyclohexyl)-methyl propionate derivative (IV), which is isolated via concentration, acidification, and extraction.

Key Conditions:

Cyclization and Catalytic Hydrogenation

The intermediate (IV) undergoes cyclization in boiling hydrochloric acid, followed by hydrogenation using a Pd/C catalyst in glacial acetic acid at 0.1–5 MPa. This step reduces the bicyclic structure to the octahydroindole framework while preserving stereochemistry. Post-hydrogenation, filtration and recrystallization yield the target compound with a reported purity >99%.

Catalytic Comparison:

| Catalyst | Pressure (MPa) | Yield (%) |

|---|---|---|

| Pd/C | 0.1–5 | 70–85 |

| PtO₂ | Ambient | 70 |

| Rh/C | 1–3 | 65–75 |

Pd/C is preferred for its balance of cost and efficiency.

Enzymatic Resolution for Optical Purity

Asymmetric Hydrolysis of Racemic Esters

A racemic mixture of N-protected-octahydroindole-2-carboxylate esters is subjected to enzymatic hydrolysis using lipases or esterases. These enzymes selectively hydrolyze the (2R,3aR,7aR)-enantiomer, leaving the desired (2S,3aS,7aS)-configured ester intact. Subsequent isolation and acid hydrolysis yield the optically pure carboxylic acid.

Enzymatic Efficiency:

-

Enzymes: Candida antarctica lipase B (CAL-B), Pseudomonas fluorescens esterase

-

Reaction Medium: Aqueous buffer (pH 7–8) with organic co-solvents (e.g., tert-butanol)

This method avoids chiral chromatography and is scalable for industrial production.

Acetylation of Octahydroindole-2-carboxylic Acid

N-Acetylation Using Acetic Anhydride

The final acetylation step introduces the acetyl group at the indole nitrogen. Octahydroindole-2-carboxylic acid is treated with acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) at 0–25°C. The reaction completes within 2–4 hours, yielding the title compound with minimal racemization.

Optimization Parameters:

Comparative Analysis of Methods

Cost and Scalability

-

Chemical Synthesis (Method 1): Cost-effective due to inexpensive Pd/C and mild pressure requirements. Suitable for bulk production.

-

Enzymatic Resolution (Method 2): Higher upfront costs for enzymes but superior optical purity. Ideal for pharmaceutical-grade synthesis.

-

Acetylation (Method 3): Quick and efficient for late-stage functionalization but requires pre-synthesized octahydroindole backbone.

Industrial Applications and Case Studies

Chemical Reactions Analysis

Types of Reactions

(2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Industry: Employed in the production of fine chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of (2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of Perindopril, it contributes to the inhibition of the angiotensin-converting enzyme, thereby reducing blood pressure and alleviating heart failure symptoms . The molecular targets include the ACE enzyme, and the pathways involved are related to the renin-angiotensin-aldosterone system.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₀H₁₅NO₃ (derived from ).

- Molecular Weight : 209.23 g/mol.

- Melting Point : ~270°C (crystalline powder form) ().

- Optical Rotation: Not explicitly reported, but related stereoisomers show [α]D values ranging from +28.2 to +29.6 ().

- Purity : ≥98% (GC/T) ().

Comparison with Similar Compounds

Stereoisomers and Enantiomers

The stereochemistry of octahydroindole-2-carboxylic acid derivatives significantly impacts their properties:

Key Observations :

- The (2S,3aS,7aS) isomer is more extensively characterized, with a high melting point (270°C) indicative of crystalline stability ().

- Enantiomeric differences, such as the (2R,3aS,7aS) configuration, may influence biological activity but lack detailed data ().

- Hydrochloride salts exhibit lower melting points (e.g., 176–178°C) due to ionic interactions ().

Functionalized Derivatives

Substituents at the 1-position modulate solubility and bioactivity:

Key Observations :

Structural Analogs: Indole Carboxylic Acids

Substitution patterns on the indole ring affect physicochemical behavior:

Key Observations :

- Positional isomers like indole-5- and 6-carboxylic acids have lower melting points (208–259°C) compared to the octahydroindole-2-carboxylic acid (270°C), likely due to reduced ring saturation ().

Biological Activity

(2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C₉H₁₅NO₂

- Molecular Weight : 169.224 g/mol

- CAS Number : 80875-98-5

- Synonyms : Octahydroindole-2-carboxylic acid

Research indicates that derivatives of indole-2-carboxylic acid, including this compound, exhibit various biological activities primarily through inhibition of key enzymes involved in disease processes. Notably, they have been shown to inhibit HIV-1 integrase activity, which is crucial for viral replication.

Case Study: HIV-1 Integrase Inhibition

A study highlighted the efficacy of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase. The compound demonstrated a significant binding affinity to the active site of the integrase enzyme, effectively inhibiting its strand transfer activity. The most potent derivative exhibited an IC₅₀ value of 0.13 μM, indicating strong inhibitory potential against HIV replication .

Antiproliferative Activity

Recent investigations into the antiproliferative properties of related compounds have shown promising results against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer), and others.

- Findings : Compounds derived from indole structures exhibited GI₅₀ values ranging from 0.95 μM to 1.50 μM against MCF-7 cells, demonstrating comparable potency to doxorubicin .

Table of Biological Activities

| Activity Type | Compound/Derivative | IC₅₀ / GI₅₀ Value | Target/Mechanism |

|---|---|---|---|

| Integrase Inhibition | This compound | 0.13 μM | HIV-1 Integrase |

| Antiproliferative | Indole derivatives | 0.95 - 1.50 μM | Various cancer cell lines |

| Apoptosis Induction | Indole derivatives | N/A | Caspases activation |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

Q & A

(Basic) What synthetic methodologies are commonly employed for the preparation of (2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid?

Answer:

The compound is synthesized via multi-step routes involving coupling reactions and catalytic hydrogenation. Key methods include:

- Peptide coupling : Reacting (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid derivatives with protected amino acids (e.g., t-BOC-L-alanine) using 1-hydroxybenzotriazole (HOBT), dicyclohexylcarbodiimide (DCC), and triethylamine in toluene at 5–40°C .

- Hydrogenation : Catalytic hydrogenation with Pd/C (5% w/w) under hydrogen pressure to reduce intermediates, achieving yields up to 82.8% .

- Salt formation : Conversion to para-toluenesulfonate salts (90.6% yield) to stabilize intermediates during perindopril synthesis .

(Advanced) How can researchers optimize the catalytic hydrogenation step to minimize stereochemical byproducts?

Answer:

Optimization involves:

- Catalyst selection : Pd/C with controlled particle size (e.g., 5% Pd-C) reduces side reactions, ensuring stereochemical fidelity .

- Reaction conditions : Hydrogen pressure (1–3 atm) and temperature (25–40°C) balance reaction rate and selectivity. Lower temperatures favor retention of the (2S,3aS,7aS) configuration .

- Purification : Chromatographic separation (e.g., reverse-phase HPLC) isolates enantiopure product, resolving residual diastereomers .

(Basic) What analytical techniques validate the purity and stereochemical integrity of this compound?

Answer:

- HPLC : Reverse-phase methods with UV detection (λ = 210–220 nm) quantify purity (>98%) and resolve stereoisomers .

- NMR : H and C NMR confirm stereochemistry via coupling constants (e.g., J = 4.5–6.0 Hz for axial protons) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ = 184.12) and fragmentation patterns .

(Advanced) How can stability studies identify degradation pathways under pharmaceutical formulation conditions?

Answer:

- Forced degradation : Expose the compound to heat (60–80°C), UV light (254 nm), and acidic/alkaline conditions (pH 2–12) for 48–72 hours .

- Analytical monitoring : Track degradation via:

- Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

(Basic) What is the role of this compound in synthesizing ACE inhibitors like perindopril?

Answer:

It serves as a key intermediate in perindopril synthesis:

- Coupling : Reacts with N-[(S)-1-carbethoxybutyl]-(S)-alanine to form the prodrug backbone .

- Activation : Catalytic hydrogenation removes protecting groups (e.g., benzyl esters), yielding the active ACE inhibitor .

- Salt formation : Tert-butylamine forms the stable erbumine salt (1:1 ratio) for oral formulations .

(Advanced) How can computational modeling predict hydrogen-bonding interactions in ACE inhibition?

Answer:

- Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding to ACE2 active sites. The carboxylic acid group forms hydrogen bonds with Arg514 and Tyr523 .

- QSAR models : Correlate substituent effects (e.g., acetyl vs. tert-butyl groups) with inhibitory potency (IC₅₀ values) .

- MD simulations : Assess conformational stability of the octahydroindole core in aqueous environments .

(Advanced) What factors explain yield discrepancies in condensation reactions involving this compound?

Answer:

Reported yields (75–90.6%) vary due to:

- Catalyst loading : Higher DCC/HOBT ratios (1.2–1.5 equiv) improve coupling efficiency but risk side reactions .

- Solvent polarity : Toluene minimizes racemization vs. polar solvents like DMF .

- Temperature control : Reactions below 25°C reduce epimerization at the 2S position .

(Basic) What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and P95 respirators to avoid inhalation .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., toluene) .

- Waste disposal : Neutralize acidic byproducts before disposal in designated containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.